molecular formula C12H14N4OS2 B5849187 4-(2-oxo-1,3-benzothiazol-3(2H)-yl)-2-butanone thiosemicarbazone

4-(2-oxo-1,3-benzothiazol-3(2H)-yl)-2-butanone thiosemicarbazone

Cat. No. B5849187
M. Wt: 294.4 g/mol
InChI Key: QQKWRTNRHDGERE-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-oxo-1,3-benzothiazol-3(2H)-yl)-2-butanone thiosemicarbazone is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a derivative of thiosemicarbazone, which is known for its potential as an anti-cancer agent. The unique structure of 4-(2-oxo-1,3-benzothiazol-3(2H)-yl)-2-butanone thiosemicarbazone makes it an attractive candidate for further investigation in the field of cancer research.

Mechanism of Action

The mechanism of action of 4-(2-oxo-1,3-benzothiazol-3(2H)-yl)-2-butanone thiosemicarbazone involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, the compound disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-oxo-1,3-benzothiazol-3(2H)-yl)-2-butanone thiosemicarbazone can induce oxidative stress and DNA damage in cancer cells. The compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. Additionally, the compound has been shown to modulate the immune system, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One advantage of 4-(2-oxo-1,3-benzothiazol-3(2H)-yl)-2-butanone thiosemicarbazone is its potential as a selective anti-cancer agent. The compound has been shown to exhibit cytotoxic activity against cancer cells while sparing normal cells. However, one limitation of the compound is its poor solubility, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the investigation of 4-(2-oxo-1,3-benzothiazol-3(2H)-yl)-2-butanone thiosemicarbazone. One potential direction is the development of analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of the compound's potential as an anti-viral agent. Additionally, the compound's mechanism of action could be further elucidated to identify potential targets for drug development. Finally, the compound could be investigated for its potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment.

Synthesis Methods

The synthesis of 4-(2-oxo-1,3-benzothiazol-3(2H)-yl)-2-butanone thiosemicarbazone involves the reaction of 2-butanone thiosemicarbazone with 2-oxo-1,3-benzothiazole. The reaction is typically carried out in the presence of a catalyst and under controlled conditions. The yield of the compound can be improved by optimizing the reaction conditions.

Scientific Research Applications

4-(2-oxo-1,3-benzothiazol-3(2H)-yl)-2-butanone thiosemicarbazone has been extensively studied for its potential as an anti-cancer agent. It has been shown to exhibit cytotoxic activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. The compound has also been investigated for its potential as an anti-viral agent.

properties

IUPAC Name

[(E)-4-(2-oxo-1,3-benzothiazol-3-yl)butan-2-ylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS2/c1-8(14-15-11(13)18)6-7-16-9-4-2-3-5-10(9)19-12(16)17/h2-5H,6-7H2,1H3,(H3,13,15,18)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKWRTNRHDGERE-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)CCN1C2=CC=CC=C2SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)N)/CCN1C2=CC=CC=C2SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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